5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde
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Description
“5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde” is a chemical compound that belongs to the pyrazole family . Pyrazoles are organic compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These methods have been widely used due to their efficiency and versatility .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole core, which is a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It also contains an iodine atom and a 2-methylpropyl group attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in free radical reactions . They can also undergo substitutions at the benzylic position, which can be either SN1 or SN2 .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on their structure and the specific context in which they are used. For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Future Directions
The synthesis and applications of pyrazoles, including “5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde”, continue to be an active area of research due to their wide range of applications in various fields of science . Future directions may include the development of more efficient synthesis methods, exploration of new applications, and a deeper understanding of their mechanisms of action .
Properties
IUPAC Name |
5-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOBCPZVYTTZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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